![molecular formula C10H13N5O4 B14341377 2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 92574-85-1](/img/structure/B14341377.png)
2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic compound that features a fused ring system with an imidazo[4,5-d]pyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves multi-step organic reactions. The starting materials often include substituted pyridazines and imidazoles, which undergo cyclization reactions to form the imidazo[4,5-d]pyridazine core. The hydroxymethyl group can be introduced through hydroxylation reactions, and the oxolane ring is formed via cyclization of appropriate intermediates.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
“2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazo[4,5-d]pyridazine core can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[4,5-d]pyridazine core.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving imidazo[4,5-d]pyridazine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active compound in drug development.
Industry: Applications in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives and oxolane-containing molecules. Examples might include:
- “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-methyl-oxolane-3,4-diol”
- “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxane-3,4-diol”
Uniqueness
The uniqueness of “2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol” lies in its specific substitution pattern and the presence of both the imidazo[4,5-d]pyridazine core and the oxolane ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
92574-85-1 |
|---|---|
Formule moléculaire |
C10H13N5O4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
2-(4-aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-9-6-4(1-13-14-9)12-3-15(6)10-8(18)7(17)5(2-16)19-10/h1,3,5,7-8,10,16-18H,2H2,(H2,11,14) |
Clé InChI |
RCUNKSDQDSUMGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


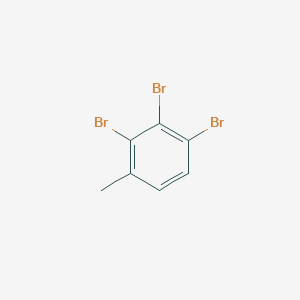

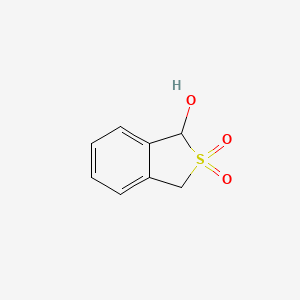
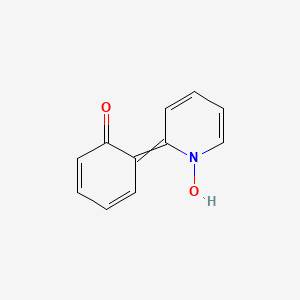
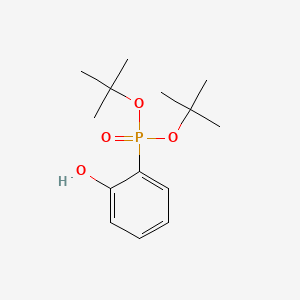
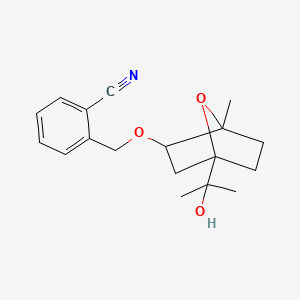
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
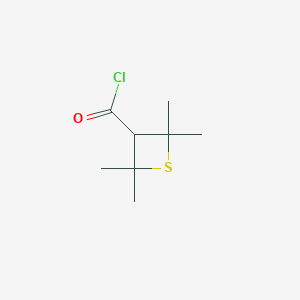
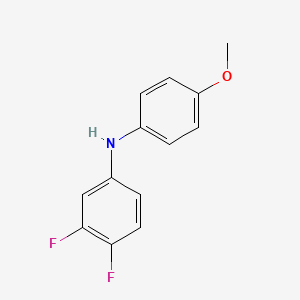
![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
